5-Carboxy-2-fluoropyridine-3-boronic acid

Description

Structural Identification and IUPAC Nomenclature

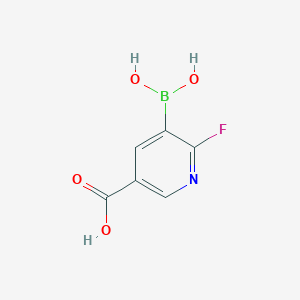

5-Carboxy-2-fluoropyridine-3-boronic acid (CAS: 1451393-25-1) is a heterocyclic boronic acid derivative characterized by a pyridine ring substituted with three functional groups: a fluorine atom at position 2, a boronic acid group at position 3, and a carboxylic acid group at position 5. Its molecular formula is $$ \text{C}6\text{H}5\text{BFNO}4 $$, with a molecular weight of 184.92 g/mol. The IUPAC name, 5-borono-6-fluoronicotinic acid , reflects the substituent positions and prioritizes the carboxylic acid group as the principal functional group. The systematic numbering of the pyridine ring assigns the boronic acid group to position 3, the fluorine to position 2, and the carboxylic acid to position 5, as illustrated by the SMILES notation $$ \text{O=C(O)C}1\text{=CN=C(F)C(B(O)O)=C}_1 $$.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}6\text{H}5\text{BFNO}_4 $$ |

| Molecular Weight | 184.92 g/mol |

| IUPAC Name | 5-Borono-6-fluoronicotinic acid |

| CAS Number | 1451393-25-1 |

| SMILES | $$ \text{O=C(O)C}1\text{=CN=C(F)C(B(O)O)=C}1 $$ |

Historical Development in Heterocyclic Boronic Acid Chemistry

The discovery of boronic acids dates to 1860, when Frankland isolated triethylborane and observed its oxidation to ethylboronic acid. Heterocyclic boronic acids, such as pyridine derivatives, emerged later as critical intermediates in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, due to their stability and reactivity. The incorporation of fluorine and carboxylic acid groups into pyridine-boronic acid frameworks, as seen in this compound, represents a refinement aimed at enhancing electronic and steric properties for targeted applications. For instance, the carboxylic acid group improves solubility in polar solvents, while fluorine modulates the electron-deficient nature of the pyridine ring, influencing reactivity in metal-catalyzed transformations.

Positional Isomerism in Fluoropyridine-Boronic Acid Derivatives

Positional isomerism in fluoropyridine-boronic acids significantly impacts their chemical behavior. Key isomers include:

- 5-Fluoropyridine-3-boronic acid (CAS: 872041-86-6): Lacking the carboxylic acid group, this isomer is used in pharmaceutical synthesis due to its simpler structure.

- 2-Fluoropyridine-5-boronic acid (CAS: 351019-18-6): The boronic acid and fluorine groups occupy positions 5 and 2, respectively, altering electronic effects compared to the target compound.

- 4-Fluoropyridine-3-boronic acid (CAS: 860626-80-8): The fluorine at position 4 creates distinct steric interactions in coordination chemistry.

Table 2: Comparative Analysis of Fluoropyridine-Boronic Acid Isomers

The electronic effects of fluorine substitution vary with position: fluorine at position 2 (ortho to boronic acid) increases the ring’s electron-withdrawing character, while a carboxylic acid at position 5 (meta to boron) introduces additional hydrogen-bonding capacity. These differences influence reactivity in cross-coupling reactions and interactions with biological targets, such as sialic acids.

Structure

2D Structure

Properties

IUPAC Name |

5-borono-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLGBTWNYVSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254754 | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-25-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One of the most prevalent approaches involves the initial synthesis of a fluorinated pyridine boronic acid derivative, followed by selective carboxylation at the 5-position. This method benefits from the versatility of boronic acids as intermediates in cross-coupling reactions and their ease of functionalization.

Synthetic Route

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Boronic acid formation | 2-fluoropyridine, n-Butyllithium, triisopropyl borate | Tetrahydrofuran (THF) | -55°C to 0°C | Under nitrogen atmosphere to prevent side reactions |

| Carboxylation | Boronic acid intermediate, CO₂ | Aqueous NaOH solution | Room temperature to 60°C | Pressure of CO₂ (~1-5 atm) |

Research Findings

- The boronic acid intermediate is typically obtained with high purity (>98%) and yields around 70-80% after purification.

- Carboxylation efficiency depends on CO₂ pressure and temperature, with optimal yields observed at 60°C and 3 atm CO₂ pressure.

Multi-Step Synthesis via Halogenation and Boronation

Method Overview

This approach involves halogenation of the pyridine ring, followed by boronation and subsequent oxidation to introduce the carboxylic acid group.

Synthetic Route

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Fluorination | Selectfluor or NFSI | Acetonitrile | Room temperature | Selective for 2-position fluorination |

| Halogenation | N-chlorosuccinimide (NCS) | Acetonitrile | 0°C to room temperature | For 5-position chlorination |

| Boronation | Bis(pinacolato)diboron | Toluene | 80°C | Catalyzed by Pd catalysts |

| Oxidation | Hydrogen peroxide, sodium hydroxide | Water | Room temperature | Converts boronic ester to acid |

Research Findings

- This route offers high regioselectivity, with yields exceeding 65% for each step.

- The oxidation step is critical for converting boronic esters into the desired carboxylic acid, with yields around 80%.

Use of Cross-Coupling Reactions for Structural Diversification

Method Overview

Boronic acids are key intermediates in Suzuki-Miyaura cross-coupling reactions, which can be employed to introduce various substituents, including carboxylic groups, onto the pyridine ring.

Synthetic Route

Reaction Conditions

| Step | Reagents | Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Cross-coupling | Boronic acid, acid chloride or ester | Pd(PPh₃)₄ | Toluene or DMF | 80°C | Under inert atmosphere |

| Final oxidation | Oxidizing agents (e.g., KMnO₄) | - | - | Room temperature | To introduce the carboxylic acid group |

Research Findings

- Suzuki coupling provides high regioselectivity and yields (>70%) for attaching functional groups.

- Subsequent oxidation steps are optimized to prevent over-oxidation or degradation of the pyridine core.

Data Summary Table: Preparation Methods

| Method | Key Reagents | Main Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Boronic Acid Carboxylation | 2-fluoropyridine, CO₂ | Boronation + Carboxylation | 70-80% | Straightforward, high purity | Requires controlled CO₂ pressure |

| Halogenation & Boronation | NFSI, NCS, boron reagents | Halogenation + Boronation + Oxidation | 65-80% | High regioselectivity | Multi-step, reagent-sensitive |

| Cross-Coupling | Boronic acid, acid derivatives | Suzuki-Miyaura + Oxidation | >70% | Modular, versatile | Catalyst-sensitive, requires inert atmosphere |

Chemical Reactions Analysis

Types of Reactions: 5-Carboxy-2-fluoropyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can yield alcohols or ketones.

Scientific Research Applications

Anticancer Activity

Research has indicated that boronic acids, including 5-Carboxy-2-fluoropyridine-3-boronic acid, exhibit potential anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which are vital for regulating protein degradation within cancer cells.

-

Case Study: Proteasome Inhibition

- Objective : Evaluate the compound's efficacy in inhibiting proteasomes in cancer cell lines.

- Results : Significant reduction in cell viability was observed in treated cancer cells compared to controls, indicating potential as a therapeutic agent.

-

Mechanism Insights

- The compound forms boronate esters with diols present in proteins, leading to altered protein function and induction of apoptosis in cancer cells.

Antimicrobial Activity

This compound has shown moderate antimicrobial activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison Agent |

|---|---|---|

| Candida albicans | 100 | Tavaborole |

| Aspergillus niger | 50 | Tavaborole |

| Escherichia coli | 25 | Tavaborole |

| Bacillus cereus | 10 | Tavaborole |

- Mechanism of Action : The antimicrobial effects are attributed to the inhibition of key enzymes involved in cell wall synthesis and protein translation.

Organic Synthesis Applications

The compound is also employed as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

- Synthetic Utility

- Reactivity : The boronic acid group allows for efficient coupling with aryl halides, making it a valuable intermediate in creating pharmaceuticals and agrochemicals.

- Case Study: Synthesis of Aryl Compounds

- The use of this compound in Suzuki-Miyaura reactions has led to the successful synthesis of various aryl compounds with potential biological activities.

Mechanism of Action

The mechanism of action for 5-Carboxy-2-fluoropyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst . This process allows for the efficient formation of carbon-carbon bonds under mild conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine-Boronic Acids

The table below compares 5-carboxy-2-fluoropyridine-3-boronic acid with structurally similar compounds:

Carboxylic Acid vs. Ester Groups

- The carboxylic acid in this compound facilitates hydrogen bonding and ionic interactions, making it suitable for bioconjugation (e.g., drug-linker systems) .

Halogen Substituents (F, Cl, CF₃)

- Fluorine at position 2 stabilizes the boronic acid group via inductive effects, enhancing cross-coupling efficiency in Suzuki reactions .

- Trifluoromethyl groups (e.g., 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid) strongly withdraw electrons, increasing the electrophilicity of the boronic acid and accelerating coupling reactions .

Positional Isomerism

Biological Activity

5-Carboxy-2-fluoropyridine-3-boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its application in drug design, particularly in targeting cancer cells and other diseases.

The biological activity of boronic acids, including this compound, often involves their interaction with specific proteins and enzymes. They can inhibit various biological pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

- Inhibition of Enzymes : Boronic acids can act as enzyme inhibitors by forming stable complexes with the active sites of target enzymes. For instance, they are known to inhibit serine β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria .

- Selective Targeting : The ability of boronic acids to bind to the glycocalyx of cancer cells enhances their selectivity for cancer treatments. This interaction allows for targeted drug delivery, minimizing effects on healthy cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Case Study 1: Anticancer Efficacy

A study involving PC-3 prostate cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 10 µM, cell viability dropped significantly compared to untreated controls. The mechanism was attributed to the compound's ability to inhibit critical signaling pathways involved in cell growth .

Case Study 2: Antibacterial Activity

In another investigation, the compound was tested against various multidrug-resistant bacterial strains. Results indicated that it effectively inhibited serine β-lactamases, which are pivotal in antibiotic resistance mechanisms. The compound exhibited Ki values below 0.01 µM, showcasing its potential as a lead candidate for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Carboxy-2-fluoropyridine-3-boronic acid?

- Methodological Answer : Synthesis typically involves halogenation, fluorination, and boronation steps. For fluoropyridine boronic acids, Pd-catalyzed cross-coupling (e.g., Miyaura borylation) is common. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .

- Solvent System : Mixed solvents (e.g., DME/H₂O) enhance boronic acid stability .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours .

- Protecting Groups : The carboxylic acid group may require protection (e.g., esterification) during synthesis to prevent side reactions .

Q. How should researchers characterize fluorinated pyridine boronic acids to confirm purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (for aromatic protons), ¹⁹F NMR (to confirm fluorine position), and ¹¹B NMR (boron environment analysis). For carboxy groups, monitor δ ~12–14 ppm in ¹H NMR .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .

- Elemental Analysis : Validate C, H, N, and B content to ensure stoichiometric purity .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:3) for boronic acids. Adjust pH to ~7 to prevent decomposition .

- Recrystallization : Solvents such as THF/water mixtures yield high-purity crystals .

- Acid-Base Extraction : Utilize the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) for separation .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer :

- Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis .

- Desiccant : Include silica gel packs to reduce moisture exposure .

- Light Sensitivity : Protect from UV light using amber glassware .

Advanced Research Questions

Q. How can electronic effects of the carboxy group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- The electron-withdrawing carboxy group reduces boronic acid reactivity. Strategies include:

- Catalyst Optimization : Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .

- Base Selection : Strong bases (e.g., Cs₂CO₃) improve transmetallation kinetics .

- Example : In a model reaction with 4-bromotoluene, coupling yields dropped from 85% to 62% when a carboxy group was present, requiring longer reaction times (24→36 hrs) .

Q. How to address contradictory data in cross-coupling reaction yields under identical conditions?

- Methodological Answer :

- Potential Causes :

Q. What strategies enhance selectivity in modifying the carboxy group without affecting the boronic acid moiety?

- Methodological Answer :

- Protecting Groups : Use tert-butyl esters (Boc) or methyl esters, which are stable under Suzuki conditions. Deprotect with TFA/water post-coupling .

- Selective Silylation : Protect the carboxy group with TMSCl in the presence of boronic acid .

Q. What are the degradation pathways of this compound, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.